molecular formula C12H12N2O3S B2480233 4-((6-Methylbenzo[d]thiazol-2-yl)amino)-4-oxobutanoic acid CAS No. 261505-37-7

4-((6-Methylbenzo[d]thiazol-2-yl)amino)-4-oxobutanoic acid

Cat. No.: B2480233
CAS No.: 261505-37-7
M. Wt: 264.3
InChI Key: HLVXGRVIOASREC-UHFFFAOYSA-N
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Description

4-((6-Methylbenzo[d]thiazol-2-yl)amino)-4-oxobutanoic acid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 4-((6-Methylbenzo[d]thiazol-2-yl)amino)-4-oxobutanoic acid can be achieved through various synthetic routes. One common method involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. For example, the reaction of 6-methylbenzo[d]thiazol-2-amine with succinic anhydride under suitable conditions can yield the desired product . The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

4-((6-Methylbenzo[d]thiazol-2-yl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols .

Comparison with Similar Compounds

4-((6-Methylbenzo[d]thiazol-2-yl)amino)-4-oxobutanoic acid can be compared with other similar benzothiazole derivatives. Some of the similar compounds include:

The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities. Its potential as a therapeutic agent for neurodegenerative disorders sets it apart from other similar compounds .

Properties

IUPAC Name

4-[(6-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-7-2-3-8-9(6-7)18-12(13-8)14-10(15)4-5-11(16)17/h2-3,6H,4-5H2,1H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVXGRVIOASREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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